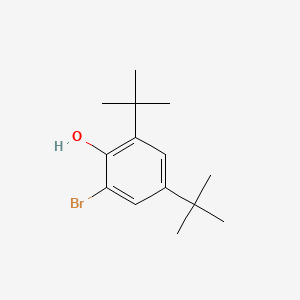

2-Bromo-4,6-di-tert-butylphénol

Vue d'ensemble

Description

2-Bromo-4,6-di-tert-butylphenol (2-BDBP) is a chemical compound that has been studied for its potential applications in a variety of scientific fields. 2-BDBP is a member of the phenol family, and is a brominated derivative of 4,6-di-tert-butylphenol. It is a colorless liquid, with a boiling point of approximately 210°C and a melting point of approximately -50°C. 2-BDBP has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry, among others.

Applications De Recherche Scientifique

Intermédiaires pharmaceutiques

“2-Bromo-4,6-di-tert-butylphénol” est utilisé comme intermédiaire pharmaceutique . Les intermédiaires pharmaceutiques sont des composés utilisés dans la production de principes actifs pharmaceutiques. Ils jouent un rôle crucial dans le développement de nombreux médicaments.

Médecine

Ce composé est également utilisé directement en médecine . Cependant, les applications spécifiques en médecine ne sont pas détaillées dans les sources. Il est possible qu’il puisse être utilisé de diverses manières, en fonction du médicament spécifique et de son utilisation prévue.

Synthèse de dérivés de dibenzofurane

Lorsque “this compound” est traité avec du ferricyanure de potassium dans le benzène, il donne “1,4-dihydro-4-bromo-2,4,6,8-tétra-tert-butyl-1-oxodibenzofurane” et une petite quantité de "2,4,6,8-tétra-tert-butyldibenzofurane" . Ces composés pourraient avoir des applications potentielles dans divers domaines, y compris la synthèse organique, les produits pharmaceutiques et la science des matériaux.

Formation de catalyseur

Dans certaines réactions, “this compound” peut être utilisé avec de l’aluminium méthyle pour former “méthylaluminium bis (4-bromo-2,6-di-tert-butylphénoxyde)” (MABR) . Ce composé peut être utilisé pour la transformation de divers époxydes en composés carbonylés .

Propriétés

IUPAC Name |

2-bromo-4,6-ditert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrO/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8,16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWZVAHZEOFSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)Br)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334155 | |

| Record name | 2-Bromo-4,6-di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20834-61-1 | |

| Record name | 2-Bromo-4,6-di-tert-butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20834-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,6-di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

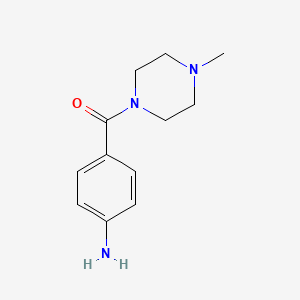

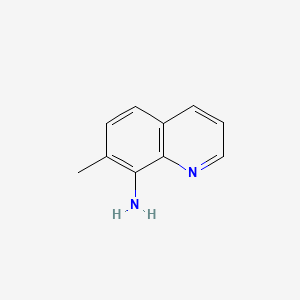

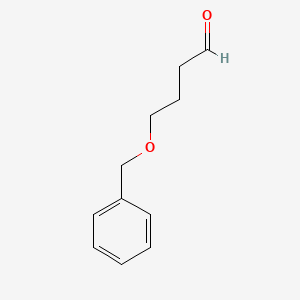

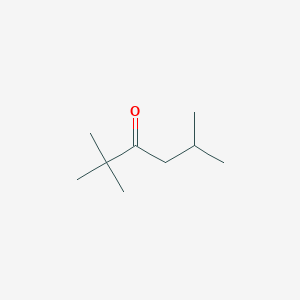

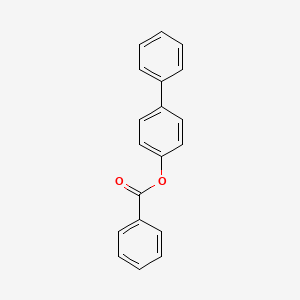

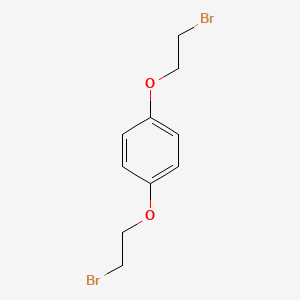

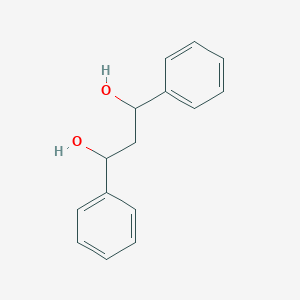

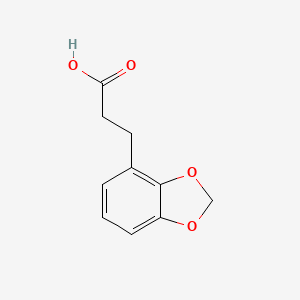

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-bromo-4,6-di-tert-butylphenol utilized in the synthesis of organometallic compounds?

A1: 2-bromo-4,6-di-tert-butylphenol serves as a crucial starting material for synthesizing lithium complexes with distinct structural arrangements. [, ] Reacting it with butyllithium (BuLi) and specific dichlorophosphines leads to the formation of lithium complexes possessing either step-form or cubane-like structures, influenced by the incorporated phosphine group. [] For instance, reacting 2-bromo-4,6-di-tert-butylphenol with BuLi and dichlorophenylphosphine yields complexes that adopt a step-form or a face-sharing half-cubane arrangement in their solid state. [] Interestingly, introducing additional lithium aryloxide can further modify these structures, leading to extended step-form or distorted cubane arrangements. []

Q2: Can you elaborate on the structural diversity observed in lithium complexes derived from 2-bromo-4,6-di-tert-butylphenol?

A2: The choice of phosphine and the presence of lithium aryloxide significantly impact the final structure of the lithium complexes. [] When using dichlorophenylphosphine, the resulting complexes display either a step-form or half-cubane arrangement of lithium oxide tetragons. [] Conversely, employing dichloroisopropylphosphine leads to complexes exhibiting a distorted cubane arrangement of tetragons upon the addition of lithium aryloxide. [] This structural diversity highlights the versatility of 2-bromo-4,6-di-tert-butylphenol as a building block for synthesizing organometallic compounds with tailored properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.